
2-(oxan-3-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-3-yl)propanal (2-OP) is an organic compound belonging to the class of oxanones, a family of cyclic ketones containing an oxygen atom in the ring. It is a colourless liquid with a sweet odour and a boiling point of 95°C. 2-OP has a wide range of applications in the fields of organic synthesis and pharmaceuticals, and is widely used as a building block for the synthesis of various compounds.
Wirkmechanismus
2-(oxan-3-yl)propanal is a versatile reagent that can be used in a variety of reactions, such as nucleophilic addition, substitution, and condensation reactions. In nucleophilic addition reactions, 2-(oxan-3-yl)propanal acts as a nucleophile, reacting with electrophiles to form a new bond. In substitution reactions, 2-(oxan-3-yl)propanal can act as a leaving group, allowing the substitution of a different group into the molecule. In condensation reactions, 2-(oxan-3-yl)propanal can act as a catalyst, allowing the formation of a new bond between two molecules.
Biochemical and Physiological Effects
2-(oxan-3-yl)propanal has been found to have a wide range of biochemical and physiological effects. In animal studies, 2-(oxan-3-yl)propanal has been found to have anti-inflammatory and antioxidant effects. It has also been found to reduce the levels of lipid peroxidation and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 2-(oxan-3-yl)propanal has been found to have antifungal and antimicrobial effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(oxan-3-yl)propanal is a versatile reagent that can be used in a variety of lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has low reactivity. However, it is important to note that 2-(oxan-3-yl)propanal is a flammable liquid and should be handled with care.
Zukünftige Richtungen
The potential applications of 2-(oxan-3-yl)propanal are vast, and there are many areas of research that could be explored. For example, further research could be done to explore the use of 2-(oxan-3-yl)propanal in the synthesis of new drugs and agrochemicals. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(oxan-3-yl)propanal on different organisms. Finally, further research could be done to explore the potential applications of 2-(oxan-3-yl)propanal in the field of nanotechnology.
Synthesemethoden
2-(oxan-3-yl)propanal can be synthesized from the reaction of ethyl chloroacetate with sodium ethoxide in the presence of a catalyst. The reaction is as follows:
Ethyl chloroacetate + Sodium ethoxide → 2-(oxan-3-yl)propanal
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept between 0 and 10°C. The reaction is complete within 1-2 hours.
Wissenschaftliche Forschungsanwendungen
2-(oxan-3-yl)propanal is widely used in the synthesis of various compounds, such as polymers, dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, such as polyethers, polyesters, and polyamides. Additionally, it is used in the synthesis of dyes, such as azo dyes and reactive dyes. In the pharmaceutical industry, 2-(oxan-3-yl)propanal is used in the synthesis of drugs, such as antimalarials, antifungals, and antibiotics. In the agrochemical industry, it is used in the synthesis of insecticides, herbicides, and fungicides.
Eigenschaften
IUPAC Name |
2-(oxan-3-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(5-9)8-3-2-4-10-6-8/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJRTJRNUWQUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

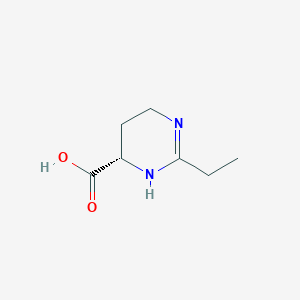
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
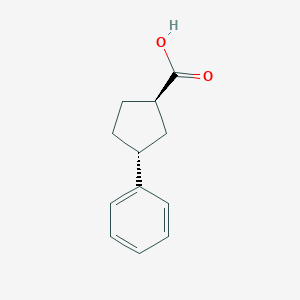
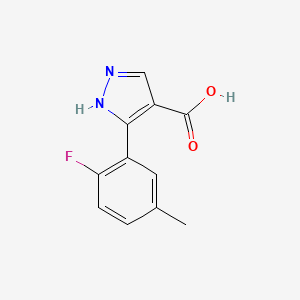
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
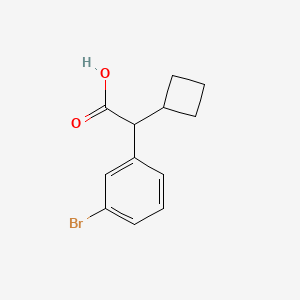
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)

![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)
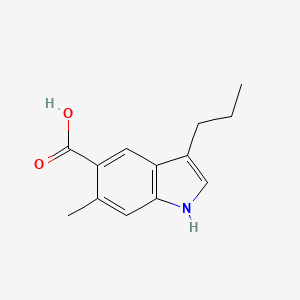
![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)